molecular formula C33H26BrP B14692895 [(Phenanthren-3-yl)methyl](triphenyl)phosphanium bromide CAS No. 33895-27-1

[(Phenanthren-3-yl)methyl](triphenyl)phosphanium bromide

Cat. No.: B14692895
CAS No.: 33895-27-1
M. Wt: 533.4 g/mol
InChI Key: JERIEAMCCMWQNV-UHFFFAOYSA-M
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Description

(Phenanthren-3-yl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C33H26BrP. It is a bromide salt of a phosphonium cation, characterized by its white crystalline appearance. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenanthren-3-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with phenanthren-3-ylmethyl bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization from suitable solvents such as dichloromethane and ethyl acetate .

Industrial Production Methods

On an industrial scale, the production of (Phenanthren-3-yl)methylphosphanium bromide follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Phenanthren-3-yl)methylphosphanium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and reactivity.

    Wittig Reaction: It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Wittig reaction typically yields alkenes, while substitution reactions can produce a variety of substituted phosphonium salts.

Scientific Research Applications

(Phenanthren-3-yl)methylphosphanium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Phenanthren-3-yl)methylphosphanium bromide involves its role as a phosphonium salt. In the Wittig reaction, it forms a ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds and the stabilization of reaction intermediates .

Comparison with Similar Compounds

(Phenanthren-3-yl)methylphosphanium bromide can be compared with other similar compounds such as:

The uniqueness of (Phenanthren-3-yl)methylphosphanium bromide lies in its phenanthren-3-yl group, which provides distinct reactivity and applications in organic synthesis.

Properties

CAS No.

33895-27-1

Molecular Formula

C33H26BrP

Molecular Weight

533.4 g/mol

IUPAC Name

phenanthren-3-ylmethyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C33H26P.BrH/c1-4-13-29(14-5-1)34(30-15-6-2-7-16-30,31-17-8-3-9-18-31)25-26-20-21-28-23-22-27-12-10-11-19-32(27)33(28)24-26;/h1-24H,25H2;1H/q+1;/p-1

InChI Key

JERIEAMCCMWQNV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC3=C(C=CC4=CC=CC=C43)C=C2)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]

Origin of Product

United States

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